molecular formula C23H37N7NaO17P3S B13121170 Acetylcoenzymeasodiumsalt

Acetylcoenzymeasodiumsalt

Cat. No.: B13121170
M. Wt: 831.6 g/mol
InChI Key: HNLIOWFIXSPFEC-WLYMNMRISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

Major products formed from reactions involving this compound include:

    Carbon dioxide and water: From oxidation in the Krebs cycle.

    Ethanol: From reduction in anaerobic conditions.

    Acetylated proteins: From acetylation reactions.

Scientific Research Applications

Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions.

    Biology: Plays a crucial role in cellular metabolism and energy production.

    Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.

    Industry: Employed in the production of biofuels and bioplastics

Mechanism of Action

Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .

Properties

Molecular Formula

C23H37N7NaO17P3S

Molecular Weight

831.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1

InChI Key

HNLIOWFIXSPFEC-WLYMNMRISA-M

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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